1-Bromo-2-methylpropan-2-amine
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Overview
Description
1-Bromo-2-methylpropan-2-amine is an organic compound with the molecular formula C4H10BrN It is a derivative of amine and bromine, characterized by the presence of a bromine atom attached to a carbon atom that is also bonded to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methylpropan-2-amine can be synthesized through several methods. One common approach involves the bromination of 2-methylpropan-2-amine using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and may be catalyzed by a Lewis acid like aluminum bromide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methylpropan-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of 2-methylpropan-2-amine.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide in a non-polar solvent.
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: 2-methylpropan-2-amine.
Elimination: 2-methylpropene.
Oxidation: Corresponding imines or nitriles.
Reduction: Secondary amines.
Scientific Research Applications
1-Bromo-2-methylpropan-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methylpropan-2-amine involves its interaction with various molecular targets. In substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the nitrogen atom. In elimination reactions, the compound loses a hydrogen atom and a bromine atom, resulting in the formation of a double bond. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents involved.
Comparison with Similar Compounds
1-Bromo-2-methylpropan-2-amine can be compared with other similar compounds such as:
2-Bromo-2-methylpropane: Similar in structure but lacks the amine group.
2-Methylpropan-2-amine: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Bromo-2-methylpropene: Contains a double bond, making it more reactive in addition reactions.
The uniqueness of this compound lies in its combination of a bromine atom and an amine group, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-bromo-2-methylpropan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BrN/c1-4(2,6)3-5/h3,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONIANXHVMHSLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CBr)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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